N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
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Overview
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with appropriate amine derivatives under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is incorporated through sulfonylation reactions, typically using methylsulfonyl chloride and a base such as triethylamine.
Addition of the Pyridinylmethyl Group: The final step involves the addition of the pyridinylmethyl group through nucleophilic substitution reactions, using pyridine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the glycinamide backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the chlorophenyl group may interact with hydrophobic pockets, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
Uniqueness
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
6077-68-5 |
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Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
ZFUUDNQGEIJTGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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